(S)-famoxadone

Description

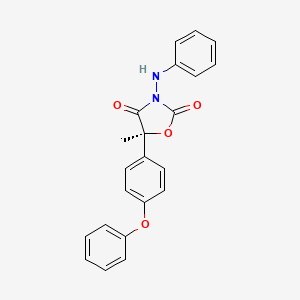

Structure

3D Structure

Propriétés

IUPAC Name |

(5S)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSBWNGDMYFCW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153295 | |

| Record name | (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132584-12-4 | |

| Record name | (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132584-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-famoxadone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Famoxadone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III, thereby disrupting the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical structure and a plausible synthesis pathway for (S)-famoxadone, based on available scientific literature.

Chemical Structure

This compound is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule arises from the stereocenter at the 5-position of the oxazolidinone ring.

| Identifier | Value |

| IUPAC Name | (5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |

| CAS Number | 131807-57-3 (for racemic mixture) |

| Molecular Formula | C₂₂H₁₈N₂O₄ |

| Molecular Weight | 374.39 g/mol |

Fungicidal Mechanism of Action

Famoxadone is a potent inhibitor of the mitochondrial cytochrome bc₁ complex (Complex III), a critical component of the electron transport chain in fungi.[1] By binding to the Qo site of cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis and leads to the cessation of fungal growth and spore germination.[2]

Caption: Mechanism of action of this compound.

Synthesis Pathway

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the core structure of this compound.

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for key transformations that may be involved in the synthesis of this compound, based on known organic chemistry principles and the synthesis of similar molecules. It is crucial to note that these are representative procedures and may require significant optimization for the specific synthesis of this compound.

Asymmetric Cyanohydrin Formation

This step is critical for establishing the stereocenter.

-

Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.

-

Reagents and Conditions:

-

4-Phenoxyacetophenone (1.0 eq)

-

Trimethylsilyl cyanide (1.2 eq)

-

Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)

-

Solvent: Dichloromethane

-

Temperature: -78 °C to room temperature

-

-

Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Hydrolysis of the Cyanohydrin

-

Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to a carboxylic acid.

-

Reagents and Conditions:

-

(S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)

-

Concentrated hydrochloric acid

-

Temperature: Reflux

-

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to yield the crude α-hydroxy acid.

Cyclization to form the Oxazolidinone Ring

-

Reaction: The chiral α-hydroxy acid is reacted with phenylhydrazine and a phosgene equivalent to form the final this compound product.

-

Reagents and Conditions:

-

(S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)

-

Base: Triethylamine or pyridine

-

Solvent: Tetrahydrofuran or dichloromethane

-

Temperature: 0 °C to reflux

-

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography.

Quantitative Data

Detailed quantitative data for the enantioselective synthesis of this compound is not widely reported in publicly accessible literature. The following table provides hypothetical target values for a successful synthesis, based on typical yields and selectivities for similar asymmetric syntheses.

| Parameter | Target Value | Method of Analysis |

| Yield (overall) | > 60% | Gravimetric analysis |

| Enantiomeric Excess (e.e.) | > 98% | Chiral HPLC |

| Purity | > 99% | HPLC, NMR |

Conclusion

This compound is a commercially important fungicide with a well-defined mechanism of action. While its chemical structure is clearly established, the specific details of its enantioselective synthesis are not fully disclosed in the public domain. The generalized synthesis pathway and experimental protocols provided in this guide are based on established chemical principles for the synthesis of similar chiral oxazolidinone compounds and are intended to provide a foundational understanding for researchers in the field. Further process development and optimization would be required to establish a robust and efficient synthesis of this compound.

References

(S)-Famoxadone's Mechanism of Action on Fungal Mitochondria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Famoxadone is a potent oxazolidinedione fungicide that effectively controls a broad spectrum of plant pathogenic fungi.[1][2] Its primary mode of action is the disruption of mitochondrial respiration, a critical process for fungal cellular energy production.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its fungicidal activity, focusing on its interaction with the fungal mitochondrial electron transport chain. The guide details the specific binding site, the inhibitory action on enzymatic activity, and the resultant downstream effects on fungal physiology. Furthermore, it presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Mitochondria are the primary sites of cellular respiration and ATP synthesis in eukaryotic organisms, including fungi. The electron transport chain (ETC), located in the inner mitochondrial membrane, is a series of protein complexes that facilitate the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons to generate a proton motive force that drives ATP synthesis. Due to its essential role, the mitochondrial ETC is a prime target for the development of fungicides.

This compound is a member of the Quinone outside Inhibitor (QoI) class of fungicides, which specifically target Complex III (also known as the cytochrome bc1 complex or ubiquinol:cytochrome c oxidoreductase) of the ETC.[3][4] This guide elucidates the precise mechanism of this compound's inhibitory action at this complex.

The Molecular Target: The Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme that catalyzes the transfer of electrons from ubiquinol to cytochrome c.[5] This process is a central step in the Q-cycle, which couples electron transfer to proton translocation across the inner mitochondrial membrane. The complex contains two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.

This compound specifically targets the Qo site of the cytochrome b subunit within the cytochrome bc1 complex.[6][7]

Mechanism of Inhibition

The inhibitory action of this compound at the Qo site is a multi-faceted process involving competitive inhibition and induction of conformational changes:

-

Binding to the Qo Site: this compound binds to the Qo site, a hydrophobic pocket on the cytochrome b subunit.[7] This binding is highly specific and potent, driven by favorable aromatic-aromatic interactions between the fungicide molecule and amino acid residues lining the binding pocket.[8] The (S)-enantiomer of famoxadone is the more biologically active form, indicating a stereospecific interaction with its target.[9][10]

-

Blockade of Electron Transfer: By occupying the Qo site, this compound physically obstructs the binding of the natural substrate, ubiquinol. This directly inhibits the transfer of electrons from ubiquinol to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.[6]

-

Conformational Arrest of the Iron-Sulfur Protein (ISP): The binding of this compound induces significant conformational changes in both the cytochrome b subunit and the Rieske iron-sulfur protein (ISP) subunit.[8] The ISP contains a mobile head domain that shuttles electrons between the Qo site and cytochrome c1. Famoxadone's binding locks the ISP's extrinsic domain in a fixed position, preventing its necessary movement for electron transfer.[8][11] This "conformational arrest" is a key feature of its inhibitory mechanism, classifying it as a Pf-type inhibitor.[11][12]

-

Disruption of the Q-Cycle and ATP Synthesis: The blockade of electron flow through the cytochrome bc1 complex disrupts the Q-cycle. This leads to a collapse of the proton gradient across the inner mitochondrial membrane, which in turn halts the production of ATP by ATP synthase.[3] The depletion of cellular ATP ultimately leads to the cessation of essential metabolic processes and fungal cell death.

Quantitative Data: Inhibitory Potency

The efficacy of this compound varies among different fungal species. The following table summarizes the available quantitative data on its inhibitory activity, primarily presented as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values.

| Fungal Species | Assay Type | Value | Reference |

| Verticillium fungicola | Mycelial Growth Inhibition | 0.5 µg/mL (ED50) | [8] |

| Agaricus bisporus | Mycelial Growth Inhibition | 13.1 µg/mL (ED50) | [8] |

Note: Further research is required to expand this dataset with IC50 values for a wider range of phytopathogenic fungi.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized fungal cells to assess the impact of this compound on the electron transport chain. High-resolution respirometry, often using instruments like the Seahorse XF Analyzer, is a common method.

Protocol:

-

Preparation of Fungal Mitochondria or Spheroplasts:

-

Grow fungal mycelia in a suitable liquid culture medium.

-

Harvest the mycelia and digest the cell walls using enzymes like lyticase or glucuronidase to produce spheroplasts.

-

For isolated mitochondria, gently homogenize the spheroplasts and isolate mitochondria through differential centrifugation.

-

For permeabilized cells, treat spheroplasts with a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

-

Respirometry Measurement:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add a suspension of isolated mitochondria or permeabilized spheroplasts to the assay chamber containing a respiration buffer.

-

Sequentially inject substrates and inhibitors to measure the activity of different parts of the ETC. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for assessing Complex III inhibition would be:

-

Baseline Respiration: Measure the endogenous OCR.

-

Complex I-linked Respiration: Add substrates for Complex I (e.g., pyruvate, malate, or glutamate).

-

State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the coupled respiration rate.

-

Inhibition with this compound: Add varying concentrations of this compound to determine its effect on Complex I- and Complex II-driven respiration.

-

Complex II-linked Respiration: In a separate experiment, or after inhibiting Complex I with rotenone, add a Complex II substrate (e.g., succinate).

-

Inhibition by Antimycin A (Positive Control): Add antimycin A, a known Complex III inhibitor, to confirm the inhibition is at Complex III.

-

-

-

Data Analysis:

-

Calculate the OCR at each stage of the experiment.

-

Plot the OCR as a function of this compound concentration to determine the IC50 value for respiratory inhibition.

-

Cytochrome c Reductase Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

-

Preparation of Mitochondrial Membranes:

-

Isolate fungal mitochondria as described in the previous protocol.

-

Lyse the mitochondria to release the membrane-bound protein complexes.

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare an assay buffer containing phosphate buffer (pH 7.4), oxidized cytochrome c, and a suitable electron donor such as decylubiquinol (a ubiquinone analog).

-

Add varying concentrations of this compound or a solvent control (e.g., DMSO).

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the mitochondrial membrane preparation to the assay mixture.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Record the initial rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

This compound Binding Assay

This assay quantifies the binding of radiolabeled this compound to the cytochrome bc1 complex.

Protocol:

-

Preparation of Radiolabeled Ligand and Membranes:

-

Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

Prepare mitochondrial membranes as previously described.

-

-

Binding Reaction:

-

Incubate a fixed amount of mitochondrial membranes with increasing concentrations of radiolabeled this compound in a binding buffer.

-

To determine non-specific binding, run a parallel set of incubations in the presence of a large excess of unlabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound ligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

-

Visualizations

Signaling Pathway: Inhibition of the Electron Transport Chain

Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A typical experimental workflow to determine the mechanism of action of a mitochondrial inhibitor.

Logical Relationship of this compound's Action

Caption: The cascade of events following the binding of this compound to the cytochrome bc1 complex.

Conclusion

This compound is a highly effective fungicide that acts through a precise and potent mechanism of action. By targeting the Qo site of the mitochondrial cytochrome bc1 complex, it disrupts the vital process of cellular respiration, leading to a rapid depletion of cellular energy and subsequent fungal death. The detailed understanding of its molecular interactions, as outlined in this guide, is crucial for the rational design of new fungicides, the management of fungicide resistance, and the continued development of effective crop protection strategies. The experimental protocols provided serve as a foundation for further research into the activity of this compound and other mitochondrial inhibitors.

References

- 1. Measuring the cytochrome C nitrite reductase activity-practical considerations on the enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. Bot Verification [worthe-it.co.za]

- 7. sketchviz.com [sketchviz.com]

- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. tribioscience.com [tribioscience.com]

(S)-Famoxadone: A Potent Inhibitor of the Cytochrome bc1 Complex - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Famoxadone is a potent, selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c oxidoreductase). This complex is a critical component of the electron transport chain in mitochondria and some bacteria, playing a central role in cellular respiration and energy production. Famoxadone exerts its inhibitory effect by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory effects, and detailed experimental protocols for its study.

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is an integral membrane protein assembly that catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial or bacterial membrane, contributing to the proton-motive force that drives ATP synthesis. The catalytic core of the complex consists of three key subunits: cytochrome b, which contains two heme groups (bL and bH); cytochrome c1, with one heme group; and the Rieske iron-sulfur protein (ISP), which contains a [2Fe-2S] cluster. The transfer of electrons through the complex is described by the Q-cycle mechanism, which involves two distinct catalytic sites: the quinol oxidation (Qo or Qp) site and the quinone reduction (Qi or Qn) site.

This compound: Mechanism of Inhibition

This compound is a member of the oxazolidinedione class of fungicides and acts as a specific inhibitor of the Qo site of the cytochrome bc1 complex. Its mechanism of action is characterized by the following key features:

-

Binding Site : this compound binds to the Qo site, which is the site of ubiquinol oxidation. This binding is highly specific and is stabilized by a network of aromatic-aromatic interactions between the inhibitor and residues within the binding pocket.

-

Conformational Locking : Upon binding, this compound induces a significant conformational change in the cytochrome bc1 complex. Specifically, it locks the extrinsic domain of the Rieske iron-sulfur protein (ISP-ED) in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1. This classifies famoxadone as a Pf-type inhibitor.

-

Aromatic-Aromatic Interactions : The high affinity and specificity of famoxadone binding are attributed to a coordinated network of aromatic-aromatic interactions with residues in the Qo pocket, mimicking the crystal lattice of benzene.

Signaling Pathway of Inhibition

The binding of this compound at the Qo site initiates a series of conformational changes that ultimately lead to the inhibition of the cytochrome bc1 complex. This can be visualized as a signaling pathway within the protein.

Caption: Inhibition pathway of this compound on the cytochrome bc1 complex.

Quantitative Inhibitory Data

This compound exhibits differential inhibitory potency against the cytochrome bc1 complex from various species. While specific IC50 values can vary depending on the experimental conditions, a significant difference in sensitivity has been observed between the bovine (mammalian) and Rhodobacter sphaeroides (bacterial) enzymes.

| Inhibitor | Organism | Enzyme | IC50 Value | Reference |

| This compound | Bos taurus (Bovine) | Mitochondrial Cytochrome bc1 Complex | >300-fold higher than R. sphaeroides | [1] |

| This compound | Rhodobacter sphaeroides | Cytochrome bc1 Complex | Potent inhibitor | [1] |

Note: The greater than 300-fold difference in IC50 values highlights the structural and subtle amino acid variations at the Qo site between the mammalian and bacterial enzymes, which can be exploited for the development of selective inhibitors.

Experimental Protocols

Purification of Cytochrome bc1 Complex

This protocol is adapted from established methods for the purification of the mitochondrial cytochrome bc1 complex.

Materials:

-

Fresh bovine hearts

-

Buffer A: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Buffer B: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Potassium deoxycholate

-

Ammonium acetate

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

Procedure:

-

Mitochondria Isolation: Mince fresh bovine heart tissue and homogenize in Buffer A. Centrifuge the homogenate at low speed to remove debris. Pellet the mitochondria from the supernatant by high-speed centrifugation.

-

Submitochondrial Particle Preparation: Resuspend the mitochondrial pellet in Buffer B and sonicate to rupture the mitochondrial membranes. Centrifuge at high speed to pellet the submitochondrial particles.

-

Solubilization: Resuspend the submitochondrial particles and solubilize the membranes with potassium deoxycholate.

-

Ammonium Acetate Fractionation: Perform a stepwise ammonium acetate precipitation to fractionate the solubilized proteins. The cytochrome bc1 complex typically precipitates between 18.5% and 33.5% saturation.

-

Purification: Collect the precipitate containing the cytochrome bc1 complex by centrifugation and resuspend in a minimal volume of buffer containing a suitable detergent (e.g., dodecyl maltoside) for further purification by chromatography if necessary.

This protocol is based on methods for purifying the bacterial cytochrome bc1 complex.[2]

Materials:

-

Rhodobacter sphaeroides cell paste

-

Buffer C: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

-

Dodecyl maltoside

-

DEAE chromatography column

-

Chromatography system

Procedure:

-

Membrane Preparation: Resuspend R. sphaeroides cells in Buffer C and lyse by sonication or French press. Remove unbroken cells by low-speed centrifugation. Pellet the membranes by ultracentrifugation.

-

Solubilization: Resuspend the membranes in Buffer C and solubilize with dodecyl maltoside.

-

DEAE Chromatography: Load the solubilized protein onto a DEAE anion-exchange column equilibrated with Buffer C containing dodecyl maltoside. Elute the cytochrome bc1 complex using a linear gradient of NaCl.

-

Second DEAE Chromatography: Pool the fractions containing the cytochrome bc1 complex and perform a second DEAE chromatography step for further purification.

-

Concentration: Concentrate the purified protein using an appropriate method, such as ultrafiltration.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay is used to determine the enzymatic activity of the cytochrome bc1 complex and to measure the inhibitory potency (IC50) of compounds like this compound.

Materials:

-

Purified cytochrome bc1 complex

-

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA

-

Horse heart cytochrome c

-

Decylubiquinol (DBH2) as the substrate

-

This compound stock solution in DMSO

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cytochrome c in Assay Buffer and determine its concentration spectrophotometrically.

-

Prepare a stock solution of decylubiquinol in ethanol.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Mixture: In a cuvette, combine the Assay Buffer, cytochrome c, and the desired concentration of this compound (or DMSO for the control).

-

Enzyme Addition: Add a small amount of the purified cytochrome bc1 complex to the cuvette and mix.

-

Initiation of Reaction: Start the reaction by adding decylubiquinol to the cuvette.

-

Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Co-crystallization of Cytochrome bc1 Complex with this compound

This is a generalized protocol based on published structures of the famoxadone-bound complex.[3] Specific conditions may require optimization.

Materials:

-

Highly purified and concentrated cytochrome bc1 complex

-

This compound

-

Crystallization buffer (e.g., containing polyethylene glycol, salts, and a specific pH)

-

Detergent (e.g., dodecyl maltoside)

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Procedure:

-

Complex Formation: Incubate the purified cytochrome bc1 complex with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization Screening: Screen for initial crystallization conditions using commercially available or custom-made screens. The protein-inhibitor complex is mixed with the crystallization solution and equilibrated against a reservoir.

-

Optimization: Optimize promising initial hits by varying the concentrations of precipitant, salt, and pH, as well as the protein concentration.

-

Crystal Growth: Grow single, diffraction-quality crystals under optimized conditions.

-

Cryo-protection and Data Collection: Cryo-protect the crystals before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the cytochrome bc1 complex as a search model.

Conclusion

This compound is a well-characterized and potent inhibitor of the cytochrome bc1 complex, acting through a specific binding mechanism at the Qo site that involves extensive aromatic-aromatic interactions and results in the conformational locking of the Rieske iron-sulfur protein. The significant difference in its inhibitory activity against enzymes from different species makes it a valuable tool for studying the structure-function relationships of the cytochrome bc1 complex and a lead compound for the development of novel fungicides and potentially other therapeutic agents. The experimental protocols provided in this guide offer a framework for the purification, functional characterization, and structural analysis of the interaction between this compound and the cytochrome bc1 complex.

References

- 1. The crystal structure of mitochondrial cytochrome bc1 in complex with famoxadone: the role of aromatic-aromatic interaction in inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famoxadone and oxazolidinones: potent inhibitors of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structural analysis of the active enantiomer of famoxadone, a potent inhibitor of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolidinone Core in Fungicide Design: A Deep Dive into the Structure-Activity Relationship of Famoxadone and its Analogs

For Immediate Release

In the ongoing battle against fungal pathogens that threaten global food security, the oxazolidinone class of fungicides has emerged as a critical tool for crop protection. Famoxadone, a prominent member of this class, provides broad-spectrum control of various devastating plant diseases. This technical guide delves into the intricate structure-activity relationships (SAR) of oxazolidinone fungicides, with a particular focus on famoxadone, offering valuable insights for researchers, scientists, and professionals involved in the development of novel agrochemicals.

Mechanism of Action: Targeting Fungal Respiration

Famoxadone and related oxazolidinone fungicides act as potent inhibitors of the fungal mitochondrial respiratory chain.[1] Specifically, they target the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III).[1] This inhibition disrupts the electron transport chain, a fundamental process for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By cutting off the energy supply, these fungicides effectively halt fungal growth and development.

The binding of famoxadone to the Qo site is a highly specific interaction. Crystallographic studies have revealed that famoxadone binds in a pocket formed by cytochrome b, near the iron-sulfur protein (ISP). The binding is stabilized by a network of aromatic-aromatic interactions between the phenyl rings of famoxadone and key amino acid residues within the binding pocket. This precise interaction is crucial for its high efficacy.

Below is a diagram illustrating the mechanism of action of famoxadone.

Caption: Mechanism of action of famoxadone in the fungal mitochondrial electron transport chain.

Structure-Activity Relationship (SAR) of Oxazolidinone Fungicides

The fungicidal efficacy of oxazolidinone compounds is intrinsically linked to their chemical structure. Modifications to the core oxazolidinone scaffold and its substituents can dramatically alter their biological activity. An extensive analog program that led to the discovery of famoxadone has provided valuable insights into these relationships.[2]

The Oxazolidinone Core

The 1,3-oxazolidine-2,4-dione ring system is the foundational pharmacophore of this class of fungicides. Variations within this core structure, such as the replacement of the oxygen atom at the 2-position with sulfur (to form a 2-thioxo-1,3-oxazolidin-4-one), have been explored. While some thioxo analogs exhibit fungicidal activity, the 2,4-dione structure of famoxadone was found to be optimal for potent and broad-spectrum efficacy.[2]

Substituents at the 5-Position

The substituents at the 5-position of the oxazolidinone ring are critical for anchoring the molecule within the Qo binding site and for conferring selectivity. In famoxadone, this position is occupied by a methyl group and a 4-phenoxyphenyl group.

-

Aryl Group: The presence of a substituted aryl group at the 5-position is a key determinant of fungicidal activity. The 4-phenoxyphenyl moiety in famoxadone is particularly effective, likely due to its ability to engage in favorable hydrophobic and aromatic-stacking interactions within the binding pocket of the cytochrome bc1 complex.

-

Alkyl Group: A small alkyl group, such as the methyl group in famoxadone, at the 5-position is generally preferred. Larger alkyl groups can lead to steric hindrance and reduced activity.

Substituent at the 3-Position

The substituent at the 3-position of the oxazolidinone ring also plays a significant role in the molecule's activity. In famoxadone, this is a phenylamino group. This group is involved in crucial hydrogen bonding and aromatic interactions that stabilize the binding of the inhibitor to the enzyme.

| Compound | R1 (at 5-position) | R2 (at 5-position) | R3 (at 3-position) | Target Pathogen | Hypothetical EC50 (µg/mL) |

| Famoxadone | Methyl | 4-Phenoxyphenyl | Phenylamino | Plasmopara viticola | 0.05 |

| Analog 1 | Methyl | Phenyl | Phenylamino | Plasmopara viticola | 0.5 |

| Analog 2 | Methyl | 4-Chlorophenyl | Phenylamino | Plasmopara viticola | 0.1 |

| Analog 3 | Ethyl | 4-Phenoxyphenyl | Phenylamino | Plasmopara viticola | 1.2 |

| Analog 4 | Methyl | 4-Phenoxyphenyl | Cyclohexylamino | Plasmopara viticola | 5.0 |

| Analog 5 | Methyl | 4-Phenoxyphenyl | Phenylamino | Alternaria solani | 0.1 |

Experimental Protocols

The evaluation of the fungicidal activity of oxazolidinone compounds relies on standardized in vitro and in vivo assays. Below are detailed protocols for two key in vitro methods.

Synthesis of Famoxadone

A general synthetic route to famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) involves a multi-step process. While specific patents hold the proprietary details, a plausible synthetic scheme based on related chemistries is outlined below. The synthesis of a pyridine analog of famoxadone has been reported, providing a template for the general approach.

A representative synthetic workflow is illustrated below:

Caption: A generalized synthetic workflow for the preparation of famoxadone.

In Vitro Fungicidal Activity Assay: Poisoned Food Technique

This method is widely used to determine the mycelial growth inhibition of fungicides.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solution of the test compound (e.g., famoxadone) in a suitable solvent (e.g., acetone)

-

Actively growing culture of the target fungus on PDA plates

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound at a known concentration.

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

-

Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.

-

Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a regression analysis.

In Vitro Fungicidal Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

Materials:

-

96-well microtiter plates

-

Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

Stock solution of the test compound

-

Spore suspension of the target fungus at a standardized concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Add 100 µL of sterile PDB to each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

-

Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

-

Add 100 µL of the spore suspension to each well, including a positive control (spores in PDB without the test compound) and a negative control (PDB only).

-

Incubate the microtiter plate at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

-

Determine the MIC, which is the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Workflow for Structure-Activity Relationship Studies

The process of elucidating the SAR of a novel class of fungicides is a systematic and iterative process. The following diagram illustrates a typical workflow.

Caption: A typical workflow for a structure-activity relationship (SAR) study of fungicides.

Conclusion

The structure-activity relationship of oxazolidinone fungicides, exemplified by famoxadone, provides a compelling case study in modern agrochemical design. A deep understanding of the molecular interactions between the fungicide and its target enzyme is paramount for the rational design of new, more effective, and safer crop protection agents. The methodologies and workflows outlined in this guide provide a framework for the continued exploration and optimization of this important class of fungicides, ultimately contributing to a more sustainable and food-secure future.

References

The Rise of a Fungicide: A Technical Deep Dive into the Discovery and Optimization of Famoxadone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone, a member of the oxazolidinone class of fungicides, represents a significant advancement in the control of a broad spectrum of plant pathogens, including those belonging to the Ascomycete, Basidiomycete, and Oomycete classes.[1] Commercialized by DuPont under the trade name Famoxate, famoxadone is a potent inhibitor of the mitochondrial respiratory chain, offering robust protection for a variety of crops such as grapes, cereals, tomatoes, and potatoes.[1] This technical guide provides an in-depth exploration of the discovery, optimization, and mode of action of famoxadone, complete with detailed experimental methodologies and quantitative data to support researchers and professionals in the field of agricultural science and drug development.

The Discovery of a New Fungicidal Scaffold

The journey to famoxadone began with the routine greenhouse screening of a compound, 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone, procured from Professor Detlef Geffken at the University of Bonn.[1] The discovery of its fungicidal activity sparked an extensive analog program at DuPont, leading to the synthesis and evaluation of numerous oxazolidinone derivatives. This rigorous optimization process ultimately culminated in the identification of famoxadone as a commercial candidate in the early 1990s.[1]

Synthesis and Optimization

The core of famoxadone's development lay in the systematic modification of the initial lead compound to enhance its fungicidal potency and spectrum of activity. The following sections detail the general synthetic approach and the structure-activity relationships that guided the optimization process.

General Synthesis of Famoxadone Analogs

The synthesis of famoxadone and its analogs generally involves a multi-step process. While specific details for proprietary processes are not fully disclosed, a representative synthetic route for an oxazolidinone derivative can be outlined based on publicly available information.[2]

Experimental Protocol: General Synthesis of a 3-Anilino-5-methyl-5-aryl-1,3-oxazolidine-2,4-dione Analog

-

Preparation of the α-hydroxy ester: An appropriately substituted acetophenone is reacted with trimethylsilyl cyanide in the presence of a catalyst like zinc iodide in a solvent such as dichloromethane to form a trimethylsilyl cyanohydrin.[2] This intermediate is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid in dioxane) to yield the corresponding α-hydroxy acid.[2] Subsequent esterification, for example, by refluxing with an alcohol in the presence of an acid catalyst, provides the α-hydroxy ester.

-

Formation of the oxazolidinedione ring: The α-hydroxy ester is reacted with a suitable isocyanate, such as phenyl isocyanate, in the presence of a base.

-

Introduction of the phenylamino group: The resulting intermediate is then reacted with phenylhydrazine in a suitable solvent, such as dry methylene chloride, often in the presence of a coupling agent like N,N'-carbonyldiimidazole, followed by cyclization, which may be promoted by a base like triethylamine and heat, to yield the final 3-anilino-oxazolidinedione product.[2] The reaction is typically monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR)

The optimization of the lead compound to famoxadone involved systematic modifications to different parts of the molecule to understand their impact on fungicidal activity. While a comprehensive quantitative structure-activity relationship (QSAR) dataset for a wide range of analogs is not publicly available, key structural features essential for activity have been elucidated.

Table 1: Fungicidal Activity of Famoxadone Against Select Pathogens

| Compound | Fungal Species | ED50 (µg/mL) |

| Famoxadone | Verticillium fungicola | 0.5 |

| Famoxadone | Agaricus bisporus | 13.1 |

Data sourced from a study on the selective fungitoxicity of famoxadone.

Mode of Action: Inhibition of Mitochondrial Respiration

Famoxadone exerts its fungicidal effect by potently inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[3] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

The Quinol Oxidation (Qo) Site Inhibition

Famoxadone is classified as a Quinone outside Inhibitor (QoI). It binds to the Qo site of cytochrome b, a key subunit of the Complex III enzyme. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, a critical step in the electron transport chain.

Signaling Pathway of Famoxadone's Action

Caption: Mechanism of action of famoxadone.

Resistance Mechanisms

The primary mechanism of resistance to QoI fungicides, including famoxadone, is the development of specific point mutations in the cytochrome b gene (CYTB). The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[4] This alteration in the amino acid sequence of the cytochrome b protein reduces the binding affinity of famoxadone to the Qo site, thereby diminishing its inhibitory effect.

Development of Fungicide Resistance

Caption: The process of resistance development to QoI fungicides.

Experimental Evaluation of Fungicidal Activity

The development of famoxadone involved a battery of in vitro and in vivo assays to determine its efficacy against various plant pathogens.

In Vitro Fungicidal Assay

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

-

Preparation of fungal cultures: The target fungal pathogen (e.g., Phytophthora infestans) is grown on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature (e.g., 20°C) until sufficient mycelial growth is achieved.

-

Preparation of fungicide solutions: A stock solution of famoxadone is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions are then made in sterile distilled water or the growth medium to achieve the desired test concentrations.

-

Assay setup: Agar plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of the fungal culture and placed in the center of fresh agar plates amended with the different concentrations of famoxadone. Control plates contain the solvent (DMSO) at the same concentration used in the treated plates.

-

Incubation: The plates are incubated at the optimal temperature for the specific fungus in the dark.

-

Data collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Data analysis: The percentage of mycelial growth inhibition is calculated for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treatment. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis.

In Vivo Fungicidal Assay

Experimental Protocol: In Vivo Efficacy on Tomato Late Blight (Phytophthora infestans)

-

Plant material: Tomato plants (a susceptible variety) are grown in a greenhouse to a suitable stage (e.g., 4-6 true leaves).

-

Fungicide application: Famoxadone is formulated as a sprayable solution at various concentrations. The plants are sprayed until runoff, ensuring complete coverage of the foliage. Control plants are sprayed with water and a blank formulation carrier.

-

Inoculation: After the spray has dried, the plants are inoculated with a zoospore suspension of P. infestans. The plants are then placed in a high-humidity chamber (e.g., >90% relative humidity) at an optimal temperature (e.g., 18-22°C) for 24-48 hours to facilitate infection.

-

Incubation: The plants are then moved to a greenhouse with conditions conducive to disease development.

-

Disease assessment: After a set period (e.g., 7-10 days), the disease severity is assessed on each leaf using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% leaf area affected).

-

Data analysis: The percentage of disease control is calculated for each treatment relative to the control.

The Fungicide Development Workflow

The discovery and optimization of a new agricultural fungicide like famoxadone follows a structured and iterative workflow.

Workflow for Agricultural Fungicide Discovery and Optimization

Caption: A generalized workflow for agricultural fungicide development.

Conclusion

The discovery and optimization of famoxadone exemplify a successful application of systematic chemical synthesis and biological evaluation in the development of a novel agricultural fungicide. Its unique mode of action as a QoI inhibitor provides a valuable tool for the management of a wide range of devastating plant diseases. This technical guide has provided a comprehensive overview of the key scientific principles and experimental methodologies that underpinned the development of famoxadone, offering a valuable resource for researchers and professionals dedicated to the advancement of crop protection technologies. The continued study of its structure-activity relationships and the mechanisms of resistance will be crucial for ensuring its long-term efficacy and the development of the next generation of fungicidal agents.

References

- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 2. CN103396410A - Synthesis of pyridine famoxadone and its application as agricultural fungicide - Google Patents [patents.google.com]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Intricate Dance of Inhibition: (S)-Famoxadone's Role in Disrupting Mitochondrial Electron Transport

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

(S)-Famoxadone, a potent oxazolidinone fungicide, exerts its biological activity through the targeted inhibition of the mitochondrial electron transport chain. This in-depth technical guide elucidates the molecular mechanisms underpinning the inhibitory action of this compound, with a primary focus on its interaction with the ubiquinol:cytochrome c oxidoreductase, also known as Complex III or the cytochrome bc1 complex. Through a comprehensive review of quantitative inhibitory data, detailed experimental protocols, and an exploration of the resultant cellular signaling pathway perturbations, this document provides a core resource for professionals engaged in fungicide development, mitochondrial research, and drug discovery.

Introduction

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular ATP synthesis through oxidative phosphorylation. The ETC comprises a series of protein complexes embedded within the inner mitochondrial membrane. Complex III, the cytochrome bc1 complex, plays a pivotal role in this chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This electron transfer is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthase.

The Qo site of cytochrome b, a subunit of Complex III, represents a critical juncture in this process and is a validated target for a range of inhibitors, including the strobilurin fungicides and, notably, famoxadone. Famoxadone is a highly effective fungicide used to control a broad spectrum of plant pathogenic fungi. Its efficacy stems from its potent and specific inhibition of fungal mitochondrial respiration.[1] This guide will delve into the specifics of this inhibitory action, providing quantitative data, methodological insights, and a visual representation of the downstream consequences.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the ubiquinol:cytochrome c oxidoreductase (Complex III) within the mitochondrial electron transport chain.[2][3] Its primary site of action is the Qo (quinol oxidation) site located on the cytochrome b subunit of Complex III.[4]

By binding to the Qo site, famoxadone effectively blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.[2] This interruption of the electron flow halts the Q-cycle, a key process for both electron transfer and proton pumping by Complex III. The ultimate consequence of this inhibition is a drastic reduction in ATP synthesis, leading to cellular energy depletion and, in the case of fungal pathogens, cessation of growth and eventual cell death.[3][5]

Kinetic studies have characterized famoxadone as a non-competitive inhibitor with respect to the substrate ubiquinol.[1][2] This suggests that famoxadone binds to a site on the enzyme that is distinct from the substrate-binding site, but its binding still prevents the catalytic activity of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of famoxadone against Complex III has been quantified in various organisms. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity, with much lower concentrations required to inhibit the fungal enzyme compared to the mammalian counterpart. This selectivity is crucial for its use as an agricultural fungicide.

| Organism/Source | Enzyme Complex | Inhibitor | IC50 Value | Reference |

| Bos taurus (Bovine heart) | Mitochondrial Complex III | Famoxadone | 418 nM | [3] |

| Rhodobacter sphaeroides | Cytochrome bc1 complex | Famoxadone | 1.4 nM | [3] |

Experimental Protocols

A thorough understanding of the inhibitory effects of this compound necessitates robust experimental methodologies. The following sections detail the core protocols for the isolation of mitochondria and the subsequent measurement of Complex III activity.

Isolation of Mitochondria

The isolation of intact and functional mitochondria is a prerequisite for in vitro studies of electron transport chain activity. The general principle involves the gentle disruption of cells or tissues, followed by differential centrifugation to separate mitochondria from other cellular components.

4.1.1. From Fungal Mycelia (e.g., Saccharomyces cerevisiae)

-

Cell Growth and Harvesting: Grow fungal cells in an appropriate liquid medium to the desired density. Harvest the cells by centrifugation.

-

Spheroplast Formation: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme mixture (e.g., zymolyase or lyticase) to digest the rigid fungal cell wall.

-

Homogenization: Gently homogenize the resulting spheroplasts in an iso-osmotic mitochondrial isolation buffer using a Dounce homogenizer or a similar device to rupture the plasma membrane while leaving the mitochondria intact.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.

-

-

Washing: Wash the mitochondrial pellet by resuspending it in fresh isolation buffer and repeating the high-speed centrifugation step to remove contaminants.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

4.1.2. From Mammalian Tissues (e.g., Rat Heart)

-

Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold isolation buffer. Mince the tissue into small pieces.

-

Homogenization: Homogenize the minced tissue in isolation buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.

-

Final Pellet: Resuspend the final washed mitochondrial pellet in a suitable buffer for subsequent assays.

Measurement of Mitochondrial Complex III Activity

The activity of Complex III (ubiquinol:cytochrome c oxidoreductase) is typically measured spectrophotometrically by monitoring the reduction of cytochrome c.

Principle: Complex III catalyzes the transfer of electrons from a ubiquinol analogue (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c is accompanied by an increase in absorbance at 550 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, MgCl2, KCN (to inhibit Complex IV), and oxidized cytochrome c.

-

Substrate Preparation: Prepare a stock solution of a suitable ubiquinol substrate, such as reduced decylubiquinone.

-

Assay Initiation:

-

Add the reaction mixture to a cuvette.

-

Add the isolated mitochondria to the cuvette.

-

To measure the famoxadone-sensitive activity, pre-incubate the mitochondria with the desired concentration of this compound.

-

Initiate the reaction by adding the ubiquinol substrate.

-

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation of Activity: The rate of cytochrome c reduction is proportional to the activity of Complex III. The activity can be calculated using the Beer-Lambert law and the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm. The results are typically expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Signaling Pathways and Cellular Consequences of Inhibition

The inhibition of mitochondrial Complex III by this compound triggers a cascade of downstream cellular events. A primary consequence is the increased production of reactive oxygen species (ROS), specifically superoxide, due to the accumulation of ubisemiquinone at the Qo site. This oxidative stress can, in turn, activate various signaling pathways. One notable effect is the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen. The disruption of the electron transport chain also leads to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and can ultimately trigger programmed cell death (apoptosis).

Caption: Signaling pathway initiated by this compound.

Experimental and Logical Workflow

The investigation of this compound's inhibitory role follows a logical progression from in vitro biochemical assays to cellular-level studies. This workflow allows for a comprehensive characterization of the compound's mechanism of action and its biological impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic differences in inhibition of ubiquinol cytochrome c reductase by the proximal Qo-site inhibitors famoxadone and methoxyacrylate stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the activities of mitochondrial Complex I-III [bio-protocol.org]

- 5. tribioscience.com [tribioscience.com]

Physicochemical Properties of the Active Enantiomer of Famoxadone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Data

The following tables summarize the key physicochemical properties of famoxadone. It is important to note that these values have been reported for the racemic mixture of famoxadone.

Table 1: General and Physical Properties of Famoxadone (Racemic)

| Property | Value | Reference |

| Chemical Name | (5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione | |

| CAS Number | 131807-57-3 | [2][3] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 374.39 g/mol | [2] |

| Appearance | Pale cream powder | [4] |

| Melting Point | 140.3–141.8 °C | [2][3][4] |

| Density | 1.31 g/cm³ at 22 °C | [4] |

| Vapor Pressure | 4.80 x 10⁻⁹ mm Hg at 20 °C | [4] |

Table 2: Solubility and Partitioning Properties of Famoxadone (Racemic)

| Property | Value | Reference |

| Water Solubility | 0.052 mg/L (unbuffered, pH 7.8-8.9, 20 °C) 143 µg/L (pH 2) 191 µg/L (pH 3) 243 µg/L (pH 5) 111 µg/L (pH 7) 38 µg/L (pH 9) | [4] |

| Solubility in Organic Solvents (g/L) | Acetone: 274 Acetonitrile: 125 Dichloromethane: 239 Ethyl acetate: 125 Hexane: 0.0476 Methanol: 10.0 1-Octanol: 1.87 Toluene: 13.3 | [4] |

| n-Octanol/Water Partition Coefficient (logP) | 4.65 (pH 7) | [2][4] |

| Dissociation Constant (pKa) | 10 (Estimated) | [4] |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm·m³/mol at 20 °C (Estimated) | [4] |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients and agrochemicals is guided by standardized methodologies, often outlined in guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[5][6] Below are detailed descriptions of the typical experimental protocols used to determine the key properties of famoxadone.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method - based on OECD Guideline 102):

-

Sample Preparation: A small amount of finely powdered famoxadone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle disappears is recorded as the completion of melting.

-

The melting range is reported as the interval between these two temperatures.

-

Water Solubility Determination

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For ionizable compounds like famoxadone, solubility is pH-dependent.

Methodology (Flask Method - based on OECD Guideline 105):

-

Preparation of Solutions: A supersaturated solution of famoxadone is prepared in water of a specific pH (using appropriate buffers) at a constant temperature.

-

Equilibration: The solution is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of famoxadone in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in replicate to ensure the accuracy and precision of the results.

n-Octanol/Water Partition Coefficient (logP) Determination

Principle: The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and its potential for bioaccumulation. It is expressed as the logarithm of the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.

Methodology (HPLC Method - based on OECD Guideline 117):

-

Principle: This method is based on the correlation between the retention time of a substance in a reversed-phase HPLC system and its logP value.

-

Chromatographic System:

-

A reversed-phase HPLC column (e.g., C18) is used.

-

The mobile phase is typically a mixture of methanol and water.

-

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.

-

Sample Analysis: A solution of famoxadone is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Calculation: The logP of famoxadone is determined by interpolating its retention time on the calibration curve.

Mandatory Visualizations

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

Famoxadone exerts its fungicidal effect by inhibiting the mitochondrial electron transport chain at the level of Complex III, also known as the cytochrome bc1 complex. Specifically, it binds to the Quinone outside (Qo) binding site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.

Caption: Famoxadone's inhibition of the cytochrome bc1 complex.

Experimental Workflow for Physicochemical Property Determination

The determination of physicochemical properties follows a structured workflow, from sample acquisition and preparation to instrumental analysis and data interpretation.

Caption: General workflow for determining physicochemical properties.

References

- 1. Chiral Fungicide Famoxadone: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famoxadone [drugfuture.com]

- 3. Famoxadone CAS#: 131807-57-3 [chemicalbook.com]

- 4. Famoxadone | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

Initial screening and development of famoxadone for plant pathogen control

An In-depth Technical Guide on the Initial Screening and Development of Famoxadone for Plant Pathogen Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Oxazolidinedione Fungicide

Famoxadone, with the CAS number 131807-57-3, is a highly effective, broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals.[1][2][3] It was developed and commercialized by DuPont in the early 1990s to control a wide range of plant pathogens within the Ascomycete, Basidiomycete, and Oomycete classes.[4][5] Famoxadone is particularly effective against devastating diseases such as grape downy mildew (Plasmopara viticola), potato and tomato late blight (Phytophthora infestans), and various blights on cucurbits and lettuce.[1][3][6] Its development marked a significant advancement in the management of fungal diseases, offering a unique mode of action as a Quinone outside Inhibitor (QoI).[6][7] This guide provides a comprehensive technical overview of the initial screening, mechanism of action, efficacy, and developmental milestones of famoxadone.

Discovery and Initial Screening

The journey to famoxadone began with the acquisition of a lead compound, 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone, by DuPont from academic research at the University of Bonn.[4][5] This initial molecule exhibited fungicidal properties that prompted an extensive analog program. The discovery process involved routine but rigorous greenhouse testing, which identified the potential of the oxazolidinone chemical class for broad-spectrum disease control.[4][5] Through systematic synthesis and evaluation of various oxazolidinone ring systems, researchers developed detailed structure-activity relationships (SAR) that ultimately led to the identification and optimization of famoxadone as a commercial candidate.[4]

Biochemical Mode of Action: Disrupting Fungal Respiration

Famoxadone's fungicidal activity stems from its role as a potent inhibitor of mitochondrial respiration.[2][8] It specifically targets the cytochrome bc1 complex, also known as Complex III, in the fungal electron transport chain.[6][8][9]

Key aspects of its mechanism include:

-

Target Site: It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex.[6]

-

Inhibition of Electron Transport: This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration.[6][9]

-

ATP Synthesis Disruption: By interrupting the electron transport chain, famoxadone prevents the synthesis of ATP, the primary energy currency of the fungal cell.[6][8]

-

Biological Impact: The resulting energy deficit leads to a rapid cessation of fungal growth, spore germination, and zoospore motility.[1][6][8] Famoxadone is particularly effective against zoospore release and causes their lysis within minutes of contact.[1]

Caption: Famoxadone's mode of action in the fungal respiratory chain.

Efficacy Against Plant Pathogens

Famoxadone demonstrates robust activity against a broad spectrum of fungal pathogens, particularly those in the Oomycete and Ascomycete classes.[2][5][6] Its efficacy has been established through comprehensive in vitro and in vivo evaluations.

In Vitro Efficacy

Laboratory assays confirm the potent intrinsic activity of famoxadone against key pathogens. It effectively inhibits critical life stages, including mycelial growth and spore germination.[1]

| Pathogen | Disease | In Vitro Effect | Effective Concentration | Citation |

| Plasmopara viticola | Grape Downy Mildew | Lysis of zoospores | ~0.01 mg/L | [1] |

| Phytophthora infestans | Potato Late Blight | Lysis of zoospores, inhibition of mycelial growth and sporangial germination | ~0.01 mg/L for zoospore lysis; higher doses for mycelia | [1] |

In Vivo Efficacy

Whole-plant tests reveal famoxadone's strong protective capabilities in a realistic agricultural context. A key feature is its translaminar activity, allowing it to move through leaf tissue to protect both the upper and lower leaf surfaces.[6]

| Crop | Disease | Efficacy Highlights | Citation |

| Grapes | Downy Mildew | Strong preventative control with good residual activity (7-10 days) | [1] |

| Potatoes | Late Blight | Strong preventative control with good residual activity (7-10 days) | [1] |

| Tomatoes | Late Blight | Effective control, often used in preventative spray programs | [3] |

Experimental Protocols

Protocol for In Vitro Fungicide Screening (Poisoned Food Technique)

This method is used to determine the effect of a fungicide on the mycelial growth of a pathogen.

-

Preparation of Fungicide Stock Solution: Accurately weigh a sample of technical grade famoxadone and dissolve it in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

-

Poisoning the Medium: Add appropriate aliquots of the famoxadone stock solution to the molten PDA to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control medium with only the solvent is also prepared.

-

Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target pathogen. Place the mycelial disc face down in the center of each prepared plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Use this data to determine the EC50 (Effective Concentration to inhibit growth by 50%) value through probit analysis.[10]

Protocol for In Vivo Greenhouse Efficacy Trial

This protocol assesses the preventative efficacy of a fungicide on whole plants.

-

Plant Propagation: Grow healthy, susceptible host plants (e.g., potato or tomato seedlings) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

-

Fungicide Application: Prepare spray solutions of famoxadone at various application rates, including the proposed label rate and rates above and below it.[11] An untreated control (water spray) and a reference fungicide control are included.

-

Treatment Application: Spray the plants with the prepared solutions until runoff, ensuring thorough coverage of all foliage.[12] Allow the foliage to dry completely.

-

Pathogen Inoculation: Prepare a standardized inoculum of the target pathogen (e.g., a zoospore suspension of P. infestans). Apply the inoculum uniformly to all treated and control plants, typically 24-48 hours after the fungicide application.

-

Incubation: Move the inoculated plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection, followed by incubation in a controlled-environment growth chamber with optimal conditions for disease development.

-